molecular formula C30H50O5 B1195030 Cycloastragenol CAS No. 84605-18-5

Cycloastragenol

Cat. No.: B1195030
CAS No.: 84605-18-5
M. Wt: 490.7 g/mol
InChI Key: WENNXORDXYGDTP-NXNMGFJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloastragenol (CAG) is a natural triterpenoid derived from the bark of the Astragalus membranaceus plant, which is an important medicinal herb in traditional Chinese medicine. It is known to possess a wide range of biological activities including anti-aging, anti-inflammatory, anti-oxidant, and immunomodulatory effects. CAG is a potent activator of telomerase, an enzyme responsible for the maintenance of telomeres, which are the protective caps at the ends of chromosomes that protect them from damage. Recent studies have suggested that telomere shortening is associated with aging and various age-related diseases, making CAG a potential therapeutic agent for the prevention and treatment of age-related diseases.

Scientific Research Applications

  • Chemical Transformations : CAG has been used in studies to create novel compounds. For example, chemical transformation studies of CAG led to the formation of an unusual nor-triterpene skeleton via the Baeyer–Villiger reaction (Tag et al., 2012).

  • Cancer Research : CAG showed potential in cancer therapy, particularly in gastric cancer cells. It negated constitutive STAT3 activation and promoted apoptosis, enhancing the effects of paclitaxel, a chemotherapy drug (Hwang et al., 2019).

  • Cardiovascular Health : Research indicates that CAG can ameliorate heart damage in rats by promoting myocardial autophagy and inhibiting certain molecular pathways, suggesting its potential in treating congestive heart failure (Wang et al., 2018).

  • Anti-aging and Pharmacokinetics : CAG has been explored for its anti-aging properties, including telomerase activation and telomere elongation. Studies have also investigated its absorption, metabolism, and safety profile in humans (Yu et al., 2018).

  • Obesity and Hyperlipidemia : CAG reduced cytoplasmic lipid droplet accumulation in adipocytes, indicating its potential in treating obesity and hyperlipidemia (Wang et al., 2014).

  • Dermatology : Topical formulations containing CAG showed efficacy in reducing visible signs of aging like fine lines and wrinkles. These studies highlight its potential use in dermatology (Weiss & Weiss, 2014).

  • Depression Management : CAG activates telomerase in neuronal cells, suggesting a potential therapeutic role in managing depression (Ip et al., 2014).

  • Cancer Relation : There's a focus on CAG's role in activating telomeres, which could be beneficial in cancer treatment (Gupta et al., 2015).

  • Neurodegenerative Diseases : CAG regulates oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death, showing promise in treating neurodegenerative conditions like Alzheimer's disease (Ikram et al., 2021).

  • Liver Fibrosis : It has shown efficacy in alleviating liver fibrosis progression in mice models, indicating its potential as a hepatoprotective agent (Luangmonkong et al., 2023).

  • Asthma Management : CAG was effective in reducing airway inflammation and hypersecretion in asthmatic mice, indicating its potential in asthma management (Zhu et al., 2022).

  • Abdominal Aortic Aneurysm : CAG demonstrated an inhibitory effect on the progression of abdominal aortic aneurysm (AAA) in studies, suggesting its potential use in treating AAA (Wang et al., 2018).

Mechanism of Action

Cycloastragenol (CAG), also known as Cyclogalegigenin or Cyclogalegenin, is a tetracyclic triterpenoid isolated from Astragalus membranaceus . It has been recognized for its diverse pharmacological activities, including anti-aging, anti-inflammatory, anti-fibrosis, pro-wound healing, liver protection, and endothelial protection .

Target of Action

This compound’s primary target is the human enzyme telomerase . Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By activating telomerase, this compound can potentially delay cellular senescence .

Mode of Action

This compound interacts with its target, telomerase, by increasing its activity . This interaction results in the elongation of telomeres, thereby delaying the onset of cellular senescence . Furthermore, this compound has been found to induce apoptosis in senescent cells, a process associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to upregulate the mRNA expression of interleukin 6, a cytokine that plays a vital role in promoting hepatocyte regeneration . Additionally, it has been associated with defense signaling pathways such as cytochrome P450s transporter, antioxidant system genes, and stress-responsive protein families .

Pharmacokinetics

This compound demonstrates efficient absorption through the intestinal epithelium via passive diffusion . It undergoes significant first-pass hepatic metabolism, which may limit its oral bioavailability .

Result of Action

The activation of telomerase by this compound leads to the elongation of telomeres, thereby delaying cellular senescence . Furthermore, this compound has been found to induce apoptosis in senescent cells , and it has demonstrated hepatoprotective efficacy .

Biochemical Analysis

Biochemical Properties

Cycloastragenol is known to interact with various enzymes, proteins, and biomolecules, influencing biochemical reactions. One of its primary roles is as a telomerase activator, which helps in elongating telomeres, thus delaying cellular senescence . This compound interacts with the telomerase reverse transcriptase (TERT) enzyme, enhancing its activity. Additionally, it has been shown to modulate oxidative stress by interacting with nuclear factor erythroid 2–related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are involved in the cellular antioxidant response .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to enhance cell proliferation and wound healing by activating telomerase . In neuronal cells, this compound regulates oxidative stress, neurotrophic dysfunctions, and neuroinflammation, thereby protecting against neurodegenerative conditions . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the TERT enzyme, enhancing its activity and promoting telomere elongation . This compound also inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . Furthermore, it activates the Nrf2/Keap1/ARE pathway, which enhances the cellular antioxidant response and scavenges reactive oxygen species (ROS) . These interactions collectively contribute to its anti-aging and protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods . Long-term studies have shown that this compound can delay age-related symptoms and improve physical function in aged mice through its senolytic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance telomerase activity and improve cellular function without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is absorbed through the intestinal epithelium via passive diffusion and undergoes first-pass hepatic metabolism . This compound interacts with cytochrome P450 enzymes, which play a role in its biotransformation and elimination . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is more lipid-soluble compared to its precursor, astragaloside IV, and is easily absorbed transdermally . Encapsulation of this compound in phospholipid vesicles enhances its transport and delivery across the skin barrier . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus, where it interacts with telomerase and other nuclear proteins involved in DNA repair and gene expression . This compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cycloastragenol involves several steps of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "Sodium hydride (NaH)", "Methyl acrylate", "3,4-dihydroxybenzaldehyde", "Triethylamine (TEA)", "Methanol", "Acetic anhydride", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chloroform", "Methanol", "Acetone", "Sodium methoxide (NaOMe)", "Cycloastragenol precursor" ], "Reaction": [ "Step 1: Preparation of 3,4-dihydroxybenzaldehyde by reacting methyl acrylate with 3,4-dihydroxybenzaldehyde in the presence of NaH and TEA in methanol.", "Step 2: Acetylation of 3,4-dihydroxybenzaldehyde by reacting with acetic anhydride in the presence of NaH in chloroform.", "Step 3: Reduction of the acetylated product by reacting with NaBH4 in methanol.", "Step 4: Conversion of the resulting alcohol to a bromide by reacting with HBr in acetone.", "Step 5: Preparation of the cycloastragenol precursor by reacting the bromide with NaOMe in methanol.", "Step 6: Cyclization of the precursor to form Cycloastragenol by reacting with NaOH in methanol." ] }

84605-18-5

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1

InChI Key

WENNXORDXYGDTP-NXNMGFJOSA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyclogalegigenin;  Astramembrangenin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.